molecular formula C20H17ClFNO3 B11389764 2-(2-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

2-(2-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11389764
M. Wt: 373.8 g/mol
InChI Key: SGBMNXNMUYQXRN-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, a fluorobenzyl group, and a furan-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of 2-(2-chlorophenoxy)acetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(2-chlorophenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)amine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with biological targets might make it useful in the treatment of certain diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the fluorobenzyl and furan-2-ylmethyl groups.

    N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)amine: Contains the fluorobenzyl and furan-2-ylmethyl groups but lacks the chlorophenoxy group.

Uniqueness

2-(2-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17ClFNO3

Molecular Weight

373.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H17ClFNO3/c21-18-8-1-2-9-19(18)26-14-20(24)23(13-17-7-4-10-25-17)12-15-5-3-6-16(22)11-15/h1-11H,12-14H2

InChI Key

SGBMNXNMUYQXRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3)Cl

Origin of Product

United States

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